REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[NH:15]1[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH2:16]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[OH:21][CH:18]1[CH2:19][CH2:20][N:15]([CH:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]2)[CH2:16][CH2:17]1 |f:3.4|
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether (3×10 mL)
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous mixture was extracted with methylene chloride (3×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCN(CC1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |